2-Chloro-5-(3-hydroxyphenyl)isonicotinic acid, 95%
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Overview
Description
2-Chloro-5-(3-hydroxyphenyl)isonicotinic acid (2C5HPA) is an organic compound with a molecular weight of 254.59 g/mol. It is an isonicotinic acid derivative, with a chlorine atom substituting the hydrogen atom in the phenyl ring. 2C5HPA is an important intermediate in the synthesis of many pharmaceuticals and other compounds.
Mechanism of Action
2-Chloro-5-(3-hydroxyphenyl)isonicotinic acid, 95% acts as an acid-base catalyst in a number of reactions. It is capable of protonating and deprotonating a wide range of substrates, including alcohols, amines, and carboxylic acids. It can also act as a Lewis acid, forming complexes with Lewis bases.
Biochemical and Physiological Effects
2-Chloro-5-(3-hydroxyphenyl)isonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. It has also been shown to have an antimicrobial effect, inhibiting the growth of several pathogenic bacteria.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(3-hydroxyphenyl)isonicotinic acid, 95% is an important intermediate in the synthesis of many pharmaceuticals and other compounds. It is relatively easy to synthesize and has a wide range of applications in scientific research. However, it must be handled with caution, as it is a strong acid and may cause irritation to the skin and eyes.
Future Directions
The future use of 2-Chloro-5-(3-hydroxyphenyl)isonicotinic acid, 95% in scientific research is likely to involve the development of new compounds for use in drug discovery and development, as well as the study of its mechanism of action in more detail. It may also be used in the synthesis of compounds for use in biotechnology and nanotechnology. Additionally, it may be used in the development of new catalysts for use in chemical reactions.
Synthesis Methods
The synthesis of 2-Chloro-5-(3-hydroxyphenyl)isonicotinic acid, 95% can be achieved through a number of methods, including the reaction of 5-chloro-2-hydroxyphenyl isonicotinic acid with sodium hydroxide, followed by treatment with potassium chloride. An alternative method involves the reaction of 5-chloro-2-hydroxyphenyl isonicotinic acid with sodium hydroxide and sodium hypochlorite.
Scientific Research Applications
2-Chloro-5-(3-hydroxyphenyl)isonicotinic acid, 95% is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme-catalyzed reactions, and the study of molecular interactions. It is also used in the synthesis of compounds for use in inorganic chemistry, organic chemistry, and biochemistry.
properties
IUPAC Name |
2-chloro-5-(3-hydroxyphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-11-5-9(12(16)17)10(6-14-11)7-2-1-3-8(15)4-7/h1-6,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQRBAARLQBVSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CN=C(C=C2C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686964 |
Source
|
Record name | 2-Chloro-5-(3-hydroxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00686964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-hydroxyphenyl)pyridine-4-carboxylic acid | |
CAS RN |
1258621-17-8 |
Source
|
Record name | 2-Chloro-5-(3-hydroxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00686964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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